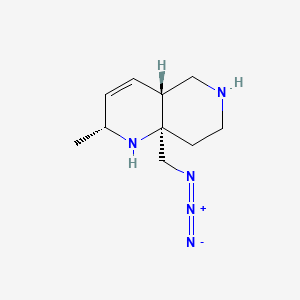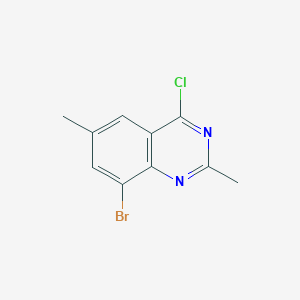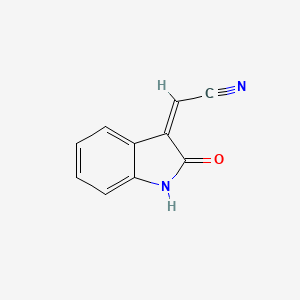
Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate: is an organic compound that features a unique structure combining pyrrolidine and oxalate groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate typically involves the reaction of 3-prop-2-ynoxypyrrolidine with oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxalate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
Chemistry: Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers.
Biology: In biological research, this compound may be used as a probe or reagent to study enzyme mechanisms and protein interactions.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as coatings and adhesives, due to its reactive functional groups.
作用机制
The mechanism of action of Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound’s reactive groups can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and drug development.
相似化合物的比较
- Bis(2,5-dioxopyrrolidin-1-yl) oxalate
- Bis(prop-2-en-1-yl) oxalate
- Bis(2,4-dinitrophenyl) oxalate
Comparison: Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate is unique due to the presence of the prop-2-ynoxy group, which imparts distinct reactivity and properties compared to other oxalate derivatives. This uniqueness makes it particularly useful in applications requiring specific reactivity and functionalization.
属性
分子式 |
C16H20N2O6 |
|---|---|
分子量 |
336.34 g/mol |
IUPAC 名称 |
bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate |
InChI |
InChI=1S/C16H20N2O6/c1-3-9-21-13-5-7-17(11-13)23-15(19)16(20)24-18-8-6-14(12-18)22-10-4-2/h1-2,13-14H,5-12H2 |
InChI 键 |
OZMWFYVTSKWSEI-UHFFFAOYSA-N |
规范 SMILES |
C#CCOC1CCN(C1)OC(=O)C(=O)ON2CCC(C2)OCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11824494.png)
![(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B11824500.png)
![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)






![methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)


![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)
